Carbetocin is a synthetic long-acting analogue of oxytocin, a naturally occurring peptide hormone. [] It is classified as an oxytocin receptor agonist, meaning it binds to and activates the oxytocin receptor. [] Carbetocin is of significant interest in scientific research due to its prolonged uterotonic activity compared to oxytocin. This prolonged activity stems from its increased plasma half-life, which is approximately 40 minutes, ten times longer than oxytocin's. [] In various research settings, carbetocin is used to investigate its potential for preventing uterine atony and postpartum haemorrhage (PPH), particularly following childbirth. [, , ]
Several methods have been reported for the synthesis of carbetocin. One approach utilizes solid-phase peptide synthesis, starting with a resin as the solid support. [] Amino acids corresponding to the carbetocin sequence are sequentially added to the resin, followed by deprotection and cyclization steps to yield the final product. [] Another method involves the use of a novel mercapto-protected amino acid, Fmoc-Cys ((CH2)3COOAll), which allows for high reaction efficiency and mild reaction conditions. [] This process involves solid-phase peptide synthesis to create carbetocin resin, followed by acidolysis to obtain crude carbetocin, and finally purification to achieve pure carbetocin. [] A third synthesis method focuses on a stepwise coupling of seven amino acids to Wang resin, followed by protective group removal, acylation, cyclization, purification, and final coupling with H-Gly-NH2.HCl to obtain carbetocin. [] This method claims a low cost, high yield, and suitability for large-scale production. []
Carbetocin is an octapeptide, meaning it consists of eight amino acids linked together in a chain. [] The amino acid sequence of carbetocin is as follows: 1-deamino-1-monocarba-(2-O-methyl-tyrosine)-oxytocin. [] This structure differs from oxytocin, which is a nonapeptide. [] Carbetocin's molecular structure contributes to its increased stability and prolonged uterotonic activity compared to oxytocin. []
The chemical reactions of carbetocin primarily involve its interaction with the oxytocin receptor. [, ] Upon binding to the OXTR, carbetocin triggers a cascade of intracellular signaling events that ultimately lead to increased myometrial contractility. [] These reactions are crucial for understanding carbetocin's mechanism of action and its potential therapeutic applications. []
Carbetocin exerts its effects by binding to the oxytocin receptor (OXTR), a G protein-coupled receptor found in various tissues, including the uterus. [, ] Upon binding to the OXTR, carbetocin selectively activates the OXTR/Gq signaling pathway, leading to an increase in intracellular calcium levels. [] This rise in calcium promotes myometrial contractility, causing the uterus to contract. [] Unlike oxytocin, which induces β-arrestin-dependent OXTR internalization, carbetocin promotes internalization through a β-arrestin-independent pathway. [] Interestingly, carbetocin does not induce OXTR recycling back to the plasma membrane, which could contribute to its prolonged activity. [] This unique molecular pharmacology differentiates carbetocin from the endogenous oxytocin, suggesting it may not directly mimic oxytocin's actions in the brain. []
Carbetocin possesses distinct physical and chemical properties that contribute to its therapeutic advantages. Its longer plasma half-life (40 minutes) compared to oxytocin (5 minutes) allows for a single bolus dose administration. [] Carbetocin's molecular structure also renders it more stable than oxytocin. [] This increased stability and prolonged activity make it a suitable candidate for investigating its effectiveness in preventing PPH. [, , , ]
Carbetocin has been extensively investigated for its potential application in the prevention of PPH, particularly after cesarean deliveries. [, , , , , ] Several studies have shown that carbetocin, administered intravenously, can significantly reduce the need for additional uterotonic agents compared to oxytocin in women undergoing cesarean sections. [, , , , ] Additionally, research suggests that carbetocin can reduce blood loss and the need for uterine massage following both cesarean and vaginal deliveries. [, ] These findings highlight carbetocin's potential as an alternative to oxytocin for the prevention of PPH. [, , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: